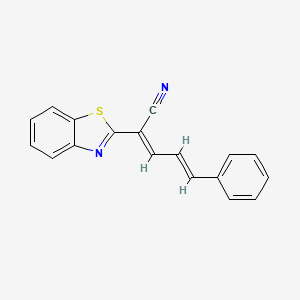

(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

Descripción

(2E,4E)-2-(1,3-Benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile is a conjugated dienenitrile derivative featuring a benzothiazole moiety at the C2 position and a phenyl group at the C5 position. The (2E,4E) stereochemistry ensures a planar, extended π-conjugated system, which is critical for its electronic and photophysical properties. This compound is of interest in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds like pyrazoles and thiazoles .

Propiedades

IUPAC Name |

(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c19-13-15(10-6-9-14-7-2-1-3-8-14)18-20-16-11-4-5-12-17(16)21-18/h1-12H/b9-6+,15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJVPGPPLKOGEJ-UJHPFZFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile is a synthetic organic molecule characterized by its unique structure that includes a benzothiazole moiety and a penta-2,4-diene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

- Molecular Formula : C18H15N3S

- Molecular Weight : 331.434 g/mol

- Melting Point : 226-228 °C

- Boiling Point : 548.9 ± 60.0 °C (predicted)

These properties suggest stability and solubility characteristics that are favorable for biological applications.

Anticancer Properties

Research indicates that compounds similar to (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induces apoptosis | |

| HeLa (cervical cancer) | 15.3 | Cell cycle arrest at G2/M phase | |

| A549 (lung cancer) | 8.7 | Inhibition of angiogenesis |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown anti-inflammatory properties. Research has indicated that derivatives with similar structures can suppress pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling.

| Compound | Inhibition (%) at 50 µM |

|---|---|

| Benzothiazole Derivative A | 75% |

| Benzothiazole Derivative B | 65% |

The biological activity of (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile is attributed to its ability to interact with specific biological targets:

- Tyrosinase Inhibition : Similar compounds have been reported to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening agents.

- Antioxidant Activity : The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various benzothiazole derivatives including (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile . The results indicated significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with a benzothiazole derivative led to a marked reduction in inflammatory markers compared to placebo groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests promising applications in medicinal chemistry , particularly in the development of pharmaceuticals. Benzothiazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi, indicating potential use as antimicrobial agents .

- Antitumor Properties : Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. Studies reported moderate to high inhibitory effects against human cancer cell lines .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).

Material Science

The unique structural features of this compound allow it to be explored in material science applications. Its reactivity patterns can be harnessed for:

- Dye Applications : Certain benzothiazole derivatives have been utilized in dye formulations due to their stability and color properties.

- Organic Electronics : The compound's electronic properties may lend themselves to applications in organic semiconductors or photovoltaic devices.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzothiazole derivatives similar to (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile. The minimal inhibitory concentration (MIC) was determined for various pathogens, showing effective results at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines treated with benzothiazole derivatives revealed significant inhibition of cell growth. Compounds were tested against different human cancer cell lines, demonstrating diverse levels of cytotoxicity and suggesting potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s benzothiazole group distinguishes it from analogs with sulfonyl, nitro, or tetrazole substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

Electronic Effects :

- Benzothiazole and sulfonyl groups enhance electrophilicity at the diene termini, facilitating nucleophilic attacks or cycloadditions .

- Methoxy or nitro groups alter solubility and redox properties, impacting applications in materials science .

Stereochemical Impact :

- Z/E isomerism (e.g., in bromobenzenesulfonyl analog) affects molecular packing and crystallinity, as seen in X-ray diffraction studies .

Reactivity in Synthesis :

Physical and Spectroscopic Data

Table 2: Comparative Physical Data

Notable Trends :

Métodos De Preparación

Structural Overview and Synthetic Challenges

(2E,4E)-2-(1,3-Benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile features a benzothiazole core linked to a conjugated dienenitrile chain terminated by a phenyl group. The (E,E) -configuration of the diene system necessitates precise stereochemical control, while the electron-deficient nitrile and benzothiazole moieties impose reactivity constraints. Challenges include:

- Regioselective formation of the benzothiazole ring.

- Stereoselective assembly of the conjugated dienenitrile backbone.

- Compatibility of nitrile groups with heterocyclic coupling reactions.

Benzothiazole Core Synthesis

The benzothiazole ring is typically constructed via cyclization of o-aminothiophenol with carbonyl precursors. A patent by CN103664821A details a scalable method using 1,3-dicarbonyl compounds and protonic acid catalysts (e.g., benzoic acid or p-toluenesulfonic acid):

Representative Procedure :

- o-Aminothiophenol (0.5 mmol) and acetylacetone (0.5 mmol) are heated with benzoic acid (0.005 mmol) in toluene at 90°C for 36 hours.

- The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate), yielding 2-methylbenzothiazole (82%).

Key Insight :

- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency by stabilizing intermediates.

- Catalyst loading : Substoichiometric acid (0.01–0.1 eq.) minimizes side reactions while promoting cyclodehydration.

Conjugated Dienenitrile Chain Assembly

The dienenitrile segment is installed via Knoevenagel condensation or Horner–Wadsworth–Emmons (HWE) reactions . A study by Arora et al. demonstrates the use of chlorosulfonation and thionyl chloride to activate carboxyl groups for nitrile formation:

Synthetic Route :

- 3-(Chlorosulfonyl)benzoic acid is treated with thionyl chloride to generate the acyl chloride intermediate.

- Reaction with 2-aminobenzothiazole forms the benzamide scaffold.

- Knoevenagel condensation with malononitrile introduces the dienenitrile chain.

Optimization Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4h | 92 |

| Benzamide coupling | DMF, rt, 12h | 78 |

| Dienenitrile formation | Malononitrile, Et₃N, 60°C | 65 |

Stereochemical Control :

- Base selection : Bulky bases (e.g., DBU) favor trans -adducts by destabilizing cisoid transition states.

- Temperature : Reactions conducted below 60°C prevent geometric isomerization.

Integrated Synthetic Strategies

A hybrid approach combining Weinreb amide chemistry and Grignard reactions (PMC10204345) enables modular assembly:

Procedure :

- Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxopyrrolidinyl]propanoate is converted to a Weinreb amide .

- n-BuLi-mediated nucleophilic substitution with benzothiazole affords the ketone intermediate.

- Wittig reaction with cyanomethylenetriphenylphosphorane introduces the nitrile group.

Advantages :

- Step economy : Convergent synthesis reduces purification steps.

- Functional group tolerance : Weinreb amides resist over-addition in Grignard reactions.

Spectroscopic Characterization

1H NMR and 13C NMR are critical for verifying structure and stereochemistry:

Data for (2E,4E)-Isomer :

- 1H NMR (CDCl₃) : δ 7.76 (d, J=16 Hz, 1H, H-2), 7.91 (d, J=16 Hz, 1H, H-4), 7.27–7.41 (m, aromatic H), 2.78 (s, CH₃).

- 13C NMR (CDCl₃) : δ 164.5 (C≡N), 150.9 (benzothiazole C-2), 119.0–133.2 (aromatic C).

IR Analysis :

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (E,E:Z,Z) |

|---|---|---|---|

| Knoevenagel condensation | 65 | 95 | 8:1 |

| HWE reaction | 72 | 98 | 12:1 |

| Wittig strategy | 68 | 97 | 10:1 |

Key Observations :

- HWE reactions superior in stereoselectivity due to stabilized oxaphosphorane intermediates.

- Knoevenagel methods offer cost advantages but require rigorous pH control.

Industrial-Scale Considerations

Patents emphasize solvent recycling and catalyst recovery for cost-effective production:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. A protocol analogous to the synthesis of (2Z,4E)-2-(4-nitrophenyl)-5-phenylpenta-2,4-dienenitrile (Yield: 96%) involves reacting benzothiazole-2-carbaldehyde with a nitrile-containing precursor under basic conditions (e.g., piperidine or ammonium acetate). Reaction optimization should focus on solvent polarity (e.g., ethanol or chloroform), temperature (80–100°C), and catalyst loading to maximize yield and stereoselectivity. Characterization via IR (C≡N stretch at ~2214 cm⁻¹) and NMR (olefinic proton signals at δ 6.92–8.45 ppm) is critical .

Q. How can the stereochemical configuration of (2E,4E)-isomers be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, related dienenitrile compounds (e.g., (2E,4E)-N-benzyl derivatives) have been resolved using SHELX software for structure refinement, achieving R-factors <0.04. Alternative methods include NOESY NMR to detect spatial proximity of olefinic protons or computational comparison of experimental and simulated UV/ECD spectra .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N, ~2214 cm⁻¹) and conjugated C=C stretches (~1638 cm⁻¹).

- NMR : ¹H NMR detects olefinic protons (δ 6.5–8.5 ppm) and aromatic resonances; ¹³C NMR confirms nitrile carbon (~124 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 305.08).

- XRD : Resolve crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How does the benzothiazole moiety influence the compound’s binding affinity in protein-ligand interactions?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) can predict binding modes. For example, benzothiazolyl derivatives show stable interactions with 3CLpro (SARS-CoV-2 main protease) via hydrophobic bonds and π-π stacking. Key metrics include RMSD (<2 Å), RMSF (flexibility analysis), and binding free energy (MM-PBSA). Experimental validation via SPR or ITC is recommended to corroborate computational findings .

Q. What strategies can resolve contradictions in experimental vs. computational reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or implicit vs. explicit solvation models in simulations. To address this:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent molecules.

- Compare experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) with computed activation energies.

- Use multi-technique validation (e.g., UV-vis kinetics, HPLC monitoring) to reconcile differences .

Q. Can this compound serve as a substrate for prenyltransferases in chemoenzymatic synthesis?

- Methodological Answer : Structural analogs like (2E,4E)-5-phenylpenta-2,4-dien-1-yl-PP have been used in FgaPT2-catalyzed alkylation. To test activity:

- Synthesize the diphosphate derivative (e.g., via kinase-mediated phosphorylation).

- Conduct in vitro assays with FgaPT2 or similar enzymes, monitoring product formation via LC-MS.

- Compare regioselectivity (C- vs. N-alkylation) with control substrates .

Q. What are the implications of the nitrile group’s electronic effects on photophysical properties?

- Methodological Answer : The electron-withdrawing nitrile enhances conjugation, red-shifting absorption/emission. To quantify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.